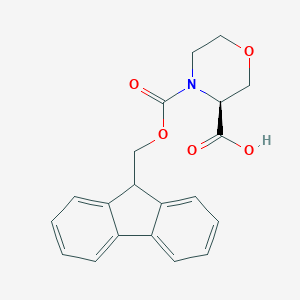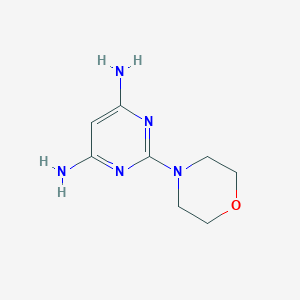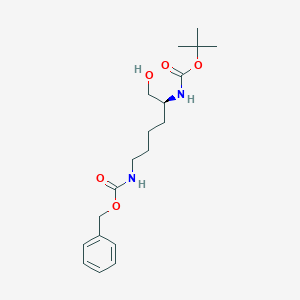![molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8](/img/structure/B51244.png)
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves several steps. One approach includes the enynylation of 2-iodo-4-(phenylchalcogenyl)-1-butenes derived from methylenecyclopropanes, catalyzed by Pd(OAc)2, leading to conjugated dienynes or trienynes without the need for phosphine ligand or copper salt (Shi, Liu, & Tang, 2005). Another synthesis route involves the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, accessible from trifluoroacetic acid, and engaging in Diels-Alder reactions to yield functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene can be analyzed through reactions like the stereospecific addition to π-bonds, leading to various cyclic and acyclic structures depending on the reactants and conditions employed (Kinjo et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including Diels-Alder reactions, leading to a variety of products with different functional groups. The electron-rich and electron-poor nature of the dienes derived from these compounds play a crucial role in their reactivity and the types of products formed (Kamaldeep, Hwang, Choi, & Jeong, 2009).
科学的研究の応用
-
Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods
- Application: Flutamide, an anti-androgen therapy for men with advanced prostate cancer, undergoes extensive first-pass metabolism in the liver, producing several metabolites .
- Method: The drug and its metabolites were quantitatively analyzed in pure form, human urine, and plasma samples using two chromatographic methods, HPTLC and HPLC–DAD .
- Results: The methods were validated following FDA guidelines and USP recommendations .
-
Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
-
Regulation of Central Inflammation
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
-
Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries
- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Regulation of Central Inflammation
- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of this application are not specified in the source .
将来の方向性
特性
IUPAC Name |
1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLWCTYUZDTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641208 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113947-87-8 |
Source


|
| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

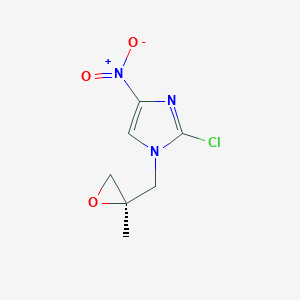
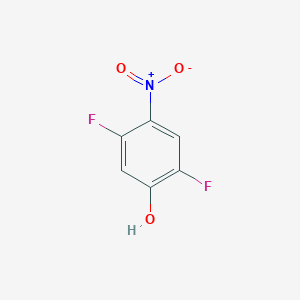
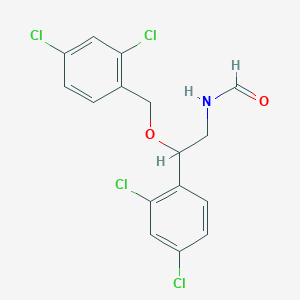
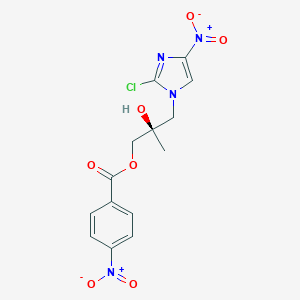
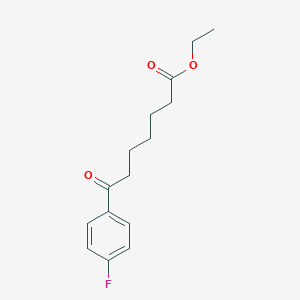
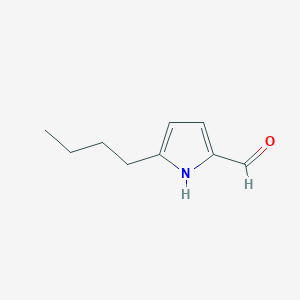
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)
![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
